molecular formula C7H3BrClNS B12862890 6-Bromo-4-chlorobenzo[d]isothiazole CAS No. 35272-31-2

6-Bromo-4-chlorobenzo[d]isothiazole

Cat. No.: B12862890
CAS No.: 35272-31-2
M. Wt: 248.53 g/mol
InChI Key: ZGPQXUVRBFEIID-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorobenzo[d]isothiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzene ring fused with an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chlorobenzo[d]isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-bromo-4-chlorobenzyl thiocyanate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chlorobenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced isothiazole derivatives.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chlorobenzo[d]isothiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isothiazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chlorobenzo[d]thiazole
  • 4-Chlorobenzo[d]isothiazole
  • 6-Bromo-4-methylbenzo[d]isothiazole

Uniqueness

6-Bromo-4-chlorobenzo[d]isothiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its biological activity and make it a versatile building block for the synthesis of complex molecules .

Properties

CAS No.

35272-31-2

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

6-bromo-4-chloro-1,2-benzothiazole

InChI

InChI=1S/C7H3BrClNS/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H

InChI Key

ZGPQXUVRBFEIID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SN=C2)Cl)Br

Origin of Product

United States

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